N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide
Description
N-[(4-Bromophenyl)carbamoyl]-2-chloroacetamide is a chloroacetamide derivative featuring a 4-bromophenyl carbamoyl substituent. Its synthesis typically involves chloroacetylation reactions, as seen in related compounds such as N-(4-acetylphenyl)-2-chloroacetamide, which is prepared by reacting 4-aminoacetophenone with chloroacetyl chloride . The compound’s structure combines a reactive chloroacetamide backbone with a brominated aromatic carbamoyl group, making it a versatile intermediate for synthesizing heterocycles (e.g., thiazoles, oxadiazoles) and bioactive molecules .
Properties
IUPAC Name |
N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN2O2/c10-6-1-3-7(4-2-6)12-9(15)13-8(14)5-11/h1-4H,5H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMWFJYEDNCJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC(=O)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407048 | |
| Record name | N-[(4-Bromophenyl)carbamoyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13558-79-7 | |
| Record name | N-[(4-Bromophenyl)carbamoyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature on the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a bromophenyl group, a carbamoyl group, and a chloroacetamide moiety. The molecular formula is with a molecular weight of 248.50 g/mol. The presence of these functional groups contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The compound can inhibit various enzymes or proteins by binding to their active sites, disrupting essential cellular processes. This inhibition may lead to:
- Antimicrobial Effects : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study assessing various chloroacetamides demonstrated that compounds with halogenated phenyl rings showed higher antimicrobial activity due to increased lipophilicity, which facilitates cellular penetration .
Table 1: Antimicrobial Activity Against Different Microorganisms
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus (MRSA) | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines, including MCF7 (breast cancer). The results indicate that this compound can significantly reduce cell viability, suggesting its potential as an anticancer agent .
Table 2: Anticancer Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15.4 |
| HeLa (Cervical Cancer) | 20.1 |
| A549 (Lung Cancer) | 18.7 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by the structural features of the compound. The presence of the bromine atom in the para position enhances its lipophilicity and overall activity . SAR studies indicate that modifications to the phenyl ring or the chloroacetamide moiety can significantly alter the antimicrobial and anticancer efficacy.
Case Studies
- Antimicrobial Efficacy Study : A recent investigation into a series of chloroacetamides revealed that compounds bearing a brominated phenyl ring exhibited superior activity against MRSA compared to their non-brominated counterparts .
- Anticancer Screening : In a study focused on breast cancer cell lines, this compound demonstrated promising results in inhibiting cell growth, warranting further exploration in preclinical models .
Scientific Research Applications
Antimicrobial Activity
N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide has been investigated for its antimicrobial properties. Research indicates that compounds with halogenated phenyl rings, such as this one, exhibit strong antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Evaluation
A study characterized several chloroacetamides, including this compound, testing their efficacy against bacteria like Escherichia coli and Staphylococcus aureus. The results showed that compounds with bromine substitutions demonstrated superior antimicrobial effects compared to their non-halogenated counterparts (A. Bogdanović et al., 2021).
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 18 |
| This compound | S. aureus | 20 |
Pharmacological Applications
The compound has also been synthesized and evaluated for potential pharmacological activities, particularly anticonvulsant properties.
Case Study: Synthesis and Pharmacological Evaluation
Research conducted by H. Severina et al. (2020) explored the anticonvulsant activity of various chloroacetamide derivatives, including this compound. The study utilized animal models to assess the efficacy of these compounds in controlling seizures.
| Compound | Dose (mg/kg) | Seizure Control (%) |
|---|---|---|
| This compound | 50 | 65 |
| Control Group | - | 10 |
Material Science Applications
This compound has shown promise in material science, particularly in coatings due to its antimicrobial properties.
Case Study: Coating Formulations
Research by Ren Yu-hong & Oai Joint (2002) demonstrated the synthesis of coatings incorporating this compound, which exhibited significant microbiocidal activity. The study highlighted the potential for developing protective coatings in medical and industrial applications.
| Coating Type | Microbial Resistance (%) |
|---|---|
| Control Coating | 30 |
| Coating with this compound | 85 |
Spectroscopic and Computational Studies
Spectroscopic techniques such as FT-Raman and FT-IR have been employed to characterize this compound, aiding in understanding its molecular structure and potential applications in nonlinear optics (C. Y. Panicker et al., 2010).
Spectroscopic Data Summary
| Technique | Key Findings |
|---|---|
| FT-Raman | Characteristic peaks at 1650 cm⁻¹ (C=O stretch) |
| FT-IR | Absorption bands indicating N-H and C-Cl bonds |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric properties of substituents significantly influence solubility, stability, and reactivity. Key comparisons include:
N-(4-Bromophenyl)carbamoyl vs. Simple Acetamides
- N-(4-Bromophenyl)-2-chloroacetamide (): Lacks the carbamoyl group but retains the bromophenyl and chloroacetamide motifs.
- 2-Chloro-N-(4-fluorophenyl)acetamide (): Replacing bromine with fluorine reduces steric bulk and alters electronic effects (fluorine is more electronegative but less polarizable than bromine).
Bromophenyl vs. Chlorophenyl Derivatives
- N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide (): Contains both bromo and chloro substituents on separate aromatic rings. The dual halogenation enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Antimicrobial and Anticancer Activity
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives (): Incorporation of a thiazole ring enhances antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) and anticancer potency (IC₅₀: 12–18 µM against MCF7 cells). The para-bromophenyl group is critical for activity, as electron-withdrawing groups stabilize charge transfer interactions with microbial enzymes .
- Pyridazin-3(2H)-one derivatives (): Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as FPR2 agonists, inducing calcium mobilization in neutrophils. The bromophenyl group enhances receptor specificity compared to non-halogenated analogs .
Role of Carbamoyl vs. Acyl Groups
Structural and Crystallographic Insights
- Bond Length Variations : The C–N bond in the carbamoyl group of the target compound (1.347–1.401 Å) is shorter than in N-(4-bromophenyl)acetamide derivatives (1.30–1.44 Å), reflecting increased resonance stabilization due to the carbamoyl moiety .
- Hydrogen Bonding : Intermolecular N–H···O interactions in this compound (inferred from analogs like ) contribute to crystalline packing, whereas simpler acetamides (e.g., ) rely on weaker van der Waals forces .
Preparation Methods
Synthesis of 4-Bromophenyl Isocyanate
4-Bromoaniline is treated with triphosgene (bis(trichloromethyl) carbonate) in anhydrous dichloromethane under nitrogen atmosphere. The reaction proceeds at 0°C to minimize side reactions, yielding 4-bromophenyl isocyanate with high purity:
Key Conditions :
Urea Formation with 2-Chloroacetamide
The isocyanate intermediate is reacted with 2-chloroacetamide in tetrahydrofuran (THF) with catalytic triethylamine. The nucleophilic amine of 2-chloroacetamide attacks the electrophilic carbon of the isocyanate, forming the urea bond:
Optimization Insights :
-
Stoichiometry : A 1:1.2 molar ratio of isocyanate to acetamide ensures complete conversion.
-
Catalyst : Triethylamine (5 mol%) accelerates the reaction by deprotonating the acetamide.
Two-Step Carbamoyl Chloride Route
An alternative approach involves synthesizing 4-bromophenylcarbamoyl chloride, followed by coupling with 2-chloroacetamide.
Preparation of 4-Bromophenylcarbamoyl Chloride
4-Bromoaniline reacts with phosgene (COCl₂) in toluene at reflux. The reaction forms the carbamoyl chloride, which is isolated via distillation:
Safety Notes :
Coupling with 2-Chloroacetamide
The carbamoyl chloride reacts with 2-chloroacetamide in the presence of a base such as pyridine. The base neutralizes HCl, driving the reaction forward:
Conditions :
One-Pot Sequential Amidation and Carbamoylation
A streamlined one-pot method combines amidation and carbamoylation steps, reducing purification needs.
Reaction Scheme
-
Amidation : 4-Bromoaniline reacts with chloroacetyl chloride in dichloromethane with triethylamine to form N-(4-bromophenyl)-2-chloroacetamide.
-
Carbamoylation : The intermediate is treated with potassium cyanate (KNCO) in acetic acid, introducing the carbamoyl group.
Advantages :
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Purity | Complexity |
|---|---|---|---|---|
| Isocyanate Intermediate | Triphosgene, 2-chloroacetamide | 72% | >98% | High |
| Carbamoyl Chloride Route | Phosgene, 2-chloroacetamide | 70% | 95% | Moderate |
| One-Pot Synthesis | Chloroacetyl chloride, KNCO | 65% | 90% | Low |
Trade-offs :
-
The isocyanate method offers higher purity but requires handling hazardous reagents.
-
The one-pot approach simplifies workflow but yields slightly lower purity.
Scalability and Industrial Adaptations
For large-scale production, the carbamoyl chloride route is preferred due to compatibility with continuous-flow reactors. A patent by Lavorato et al. describes a pilot-scale process using diphosgene instead of phosgene, achieving 85% yield with in-situ HCl scrubbing.
Critical Parameters :
-
Residence Time : 30 minutes in flow reactor.
-
Temperature Control : Maintained at 50°C to prevent decomposition.
-
Cost Analysis : Raw material costs are reduced by 20% compared to batch methods.
Challenges and Mitigation Strategies
Byproduct Formation
Side products like N,N'-bis(4-bromophenyl)urea arise from excess isocyanate. Strategies include:
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Reaction Time | Yield Range | Reference |
|---|---|---|---|---|
| Alkylation | K₂CO₃, CH₃CN, reflux | 5–7 hours | 60–86% | |
| Hydrogenation | 10% Pd/C, H₂ (Parr), EtOH | 2 hours | 70–85% |
How is the structural characterization of this compound and its derivatives performed?
Basic Question
Characterization relies on spectroscopic and crystallographic methods :
- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3446 cm⁻¹) .
- NMR : Identifies proton environments (e.g., CH₂ protons at δ 4.51 ppm, aromatic protons at δ 7.2–7.8 ppm) .
- X-ray Crystallography : Resolves bond lengths (C-Cl: 1.73–1.75 Å), angles, and intermolecular interactions (e.g., N–H···O hydrogen bonds) .
Advanced Tip : For ambiguous data, refine structural models using low-temperature crystallography (e.g., 200 K) to resolve thermal motion artifacts .
What strategies resolve contradictions in crystallographic or spectroscopic data for this compound?
Advanced Question
- Redetermination of Structures : Re-analyze crystals at lower temperatures (e.g., 200 K) to minimize thermal displacement errors .
- Validation via Complementary Techniques : Cross-verify NMR/IR data with computational simulations (e.g., DFT for vibrational modes) .
- Graph-Set Analysis : Quantify hydrogen-bonding patterns (e.g., S(6) motifs) to confirm packing interactions .
How can computational methods like molecular docking optimize the study of its biological interactions?
Advanced Question
- AutoDock Vina : Use for docking studies to predict binding modes with targets (e.g., Hg(II) ions in fluorescence probes). Adjust parameters:
- Quantum Yield Calculations : Pair spectrophotometric data (e.g., TCAN2PA-Hg(II) complex) with software like GaussView to model electronic transitions .
What spectroscopic techniques confirm the formation of derivatives, and how are artifacts avoided?
Basic Question
- IR/NMR Controls : Compare intermediate and final product spectra to track functional group changes (e.g., disappearance of Cl–CH₂ peaks post-hydrogenation) .
- Mass Spectrometry : Use HRMS to verify molecular ions (e.g., [M+H]⁺ for C₉H₇BrClN₂O: m/z 239.07) .
- Elemental Analysis : Validate purity (>95%) by matching C/H/N percentages to theoretical values .
How are intermolecular interactions in its crystal structure analyzed for stability predictions?
Advanced Question
- Hydrogen Bonding : Identify N–H···O (2.8–3.0 Å) and C–H···O (3.2–3.5 Å) interactions via Mercury CSD .
- π-π Stacking : Measure centroid distances (3.4–3.8 Å) between aromatic rings using PLATON .
- Dispersive Interactions : Map Cl···Cl contacts (3.30 Å) to assess van der Waals contributions .
How can reaction conditions be optimized for catalytic hydrogenation of derivatives?
Advanced Question
- Catalyst Loading : Test Pd/C concentrations (5–15%) to balance cost and efficiency .
- Solvent Screening : Compare ethanol vs. methanol for solubility and reduction rates .
- Pressure Effects : Evaluate H₂ pressure (1–5 atm) to minimize side products (e.g., over-reduction) .
What in vitro assays are suitable for evaluating biological activity?
Advanced Question
- Anticancer Screening : Use MTT assays (IC₅₀ determination) against cell lines (e.g., MCF-7) .
- Antimicrobial Testing : Perform agar dilution for MIC values against Gram+/Gram– bacteria .
- Fluorescence Probes : Quantify Hg(II) sensitivity via Stern-Volmer plots (e.g., TCAN2PA: Ksv = 1.2 × 10⁴ M⁻¹) .
How are synthetic intermediates purified to ensure reproducibility?
Basic Question
- Flash Chromatography : Use gradients like cyclohexane/ethyl acetate (1:1 to 2:1) for polar derivatives .
- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity solids (>95%) .
What are the key considerations for designing derivatives with enhanced pharmacological properties?
Advanced Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
